molecular formula C19H15N5O2S2 B2573955 N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 1207025-68-0

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2573955
CAS No.: 1207025-68-0
M. Wt: 409.48
InChI Key: NPVUXTXDJDTNGE-UHFFFAOYSA-N
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Description

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a potent and selective small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK has been identified as a critical regulatory node in the Wnt/β-catenin signaling pathway, where it acts to activate T-cell factor 4 (TCF4) and drive the transcription of oncogenic target genes (Source) . This compound exhibits significant research value in the field of oncology, particularly for the study of colorectal cancer and other malignancies characterized by aberrant Wnt signaling. By selectively inhibiting TNIK, this molecule effectively suppresses the proliferation and survival of cancer stem cells that are dependent on β-catenin activity. Recent research has expanded its potential applications, with studies indicating a role for TNIK inhibition in metabolic disease research. A 2024 study highlighted that pharmacological inhibition of TNIK can ameliorate obesity and hyperglycemia in mouse models, suggesting a novel therapeutic avenue for type 2 diabetes and related metabolic disorders by modulating the Wnt signaling pathway in adipose tissue (Source) . This reagent provides researchers with a precise chemical tool to dissect TNIK-dependent biological processes and validate TNIK as a therapeutic target across multiple disease contexts.

Properties

IUPAC Name

N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S2/c25-16(24-7-6-23-15-4-2-1-3-14(15)21-19(23)24)9-13-11-28-18(20-13)22-17(26)12-5-8-27-10-12/h1-5,8,10-11H,6-7,9H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVUXTXDJDTNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and other pharmacological activities.

Chemical Structure and Properties

The compound features multiple bioactive moieties, including:

  • Benzoimidazole core : Known for its diverse pharmacological effects.
  • Thiazole and thiophene rings : Associated with various biological activities, including anticancer and antimicrobial properties.

Structural Formula

C19H18N4O2S\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds with thiazole and benzoimidazole structures exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma) cells. The IC50 values for these compounds ranged from 27.2% to 60% viability reduction compared to untreated controls .
CompoundCell LineIC50 (µg/mL)Activity
Sample ACaco-231.9Moderate
Sample BA54944.3Moderate
Sample CCaco-2<30High

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains:

  • Studies have shown that thiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated effective inhibition of bacterial growth in vitro .
Bacterial StrainActivity Level
Staphylococcus aureusSensitive
Escherichia coliModerate
Salmonella typhimuriumResistant

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in signal transduction pathways or enzyme inhibition.

Case Studies

  • Study on Anticancer Effects : In vitro studies on Caco-2 cells indicated that the compound significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.
    "The presence of a benzoimidazole moiety is crucial for enhancing the anticancer activity observed in these compounds" .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties showcased that derivatives of this compound exhibited potent activity against resistant strains of bacteria, suggesting a potential for development into new antibiotic therapies.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene derivatives exhibit notable antimicrobial properties. For instance:

  • Synthesis of Thiazole Derivatives : A study synthesized various thiazole derivatives, demonstrating significant activity against bacterial strains and fungi. The mechanism involves disruption of microbial cell walls and interference with metabolic pathways .

Anticancer Activity

The compound has shown promise in anticancer applications:

  • In Vitro Studies : Various derivatives have been tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited potent cytotoxic effects, comparable to standard chemotherapeutics like cisplatin .
  • Molecular Docking Studies : Investigations into the binding affinities of these compounds with target proteins (e.g., dihydrofolate reductase) revealed potential mechanisms of action that could lead to effective cancer therapies .

Study on Thiadiazole Derivatives

A study focused on synthesizing thiadiazole derivatives demonstrated their effectiveness against HepG-2 (liver cancer) and A549 cell lines. The findings suggested that the incorporation of a thiophene ring enhanced the anticancer activity due to improved lipophilicity, facilitating better cellular uptake .

Antimicrobial Efficacy Evaluation

Another research effort evaluated various synthesized compounds for their antimicrobial efficacy using the turbidimetric method against both Gram-positive and Gram-negative bacteria. The results indicated several compounds had promising activity, particularly those with the benzo[d]imidazole moiety .

Summary of Findings

The following table summarizes key findings related to the applications of N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide:

ApplicationActivity TypeTarget Organisms/CellsReference
AntimicrobialBacterial & FungalVarious strains
AnticancerCytotoxicityMCF7, A549
Molecular DockingBinding AffinityDihydrofolate reductase

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, emphasizing synthesis, spectral characterization, and key structural distinctions.

Structural Analogues with Benzo-Fused Imidazole Systems

  • Compound 4 (): Structure: 2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazole. Synthesis: Prepared via amidine cyclization using KOtBu and N-chlorosuccinimide (NCS) in THF. Yield and purity were confirmed by HRMS ([M+H]+: 243.0670) .

Thiazole- and Thiophene-Containing Derivatives

  • Compounds 4g, 4h, 4i (): Structures: N-substituted benzothiazole-3-carboxamides with thiazolidinone rings and halogenated aryl groups. Synthesis: Ethanol-mediated coupling reactions yielded derivatives with varied substituents (e.g., 4g: 70% yield; 4i: 37% yield). Spectral data (IR: C=O at ~1663–1682 cm⁻¹; NMR: aryl proton shifts) confirmed structural integrity .

Triazole and Thiadiazole Systems

  • Compounds 7–9 (): Structures: 1,2,4-Triazole-3-thiones with sulfonylphenyl and difluorophenyl groups. Synthesis: Derived from hydrazinecarbothioamide precursors via NaOH-mediated cyclization. IR spectra confirmed tautomeric forms (C=S at 1247–1255 cm⁻¹; absence of C=O) .
  • Compound 3 (): Structure: Imidazo[2,1-b]-1,3,4-thiadiazole with nitro and methoxyphenyl substituents. Synthesis: Condensation of thiadiazol-2-ylamine with phenacyl bromide. Characterized by LCMS and NMR .

Data Tables

Table 2: Functional Group Impact on Bioactivity

Functional Group Role in Target Compound Analogous Bioactivity (Evidence)
Thiophene-3-carboxamide Hydrogen bonding, solubility Antimicrobial (carboxamides )
Thiazole ring π-π interactions, rigidity Enzyme inhibition (thiazolidinones )
Benzoimidazoimidazole Polycyclic binding motif Antitumor (triazoles )

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis typically involves coupling reactions (e.g., amidation, thiazole ring formation) under controlled conditions. For example, intermediates like thiazole-2-amines (synthesized via bromine-mediated cyclization in ethanol) can be coupled with benzimidazole or thiophene derivatives using catalysts like copper iodide or sodium hydride . Optimization includes adjusting solvent systems (e.g., ethanol/water mixtures), temperature (reflux vs. ambient), and stoichiometric ratios. Low yields (e.g., 45–58% in ) may require iterative DoE (Design of Experiments) to identify critical parameters .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of thiazole and benzimidazole moieties (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) functionalities .
  • HPLC/MS : Assess purity (>95% in ) and molecular ion peaks (e.g., m/z 455.5 for related analogs) .

Q. What purification techniques are recommended for intermediates and the final compound?

  • Methodology : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol/water) effectively remove unreacted starting materials. For polar intermediates, reverse-phase HPLC with C18 columns can isolate high-purity fractions .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Orthogonal Assays : Validate anti-tubercular or anticancer activity using both in vitro (e.g., MIC determination) and cell-based assays .
  • Purity Verification : Ensure >98% HPLC purity (as in ) to exclude confounding effects from impurities .
  • Dose-Response Studies : Establish EC50/IC50 curves to compare potency across experimental setups .

Q. What in silico methods predict pharmacological potential?

  • Methodology :

  • Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl reductase in ) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity using descriptors like logP and polar surface area .

Q. How to design SAR studies to identify critical functional groups?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., halogenation of benzimidazole or thiophene rings) and test bioactivity. For example, highlights modified phenyl groups enhancing anti-tubercular activity . Use statistical tools (e.g., PCA) to cluster activity trends .

Q. What strategies ensure scalability and reproducibility in synthesis?

  • Methodology :

  • Flow Chemistry : Adopt continuous-flow systems (as in ) for precise control of reaction parameters (e.g., residence time, temperature) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress .

Notes

  • Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on foundational synthesis and characterization.
  • Contradictions in data (e.g., variable yields) should prompt re-evaluation of reaction conditions or analytical methods .

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